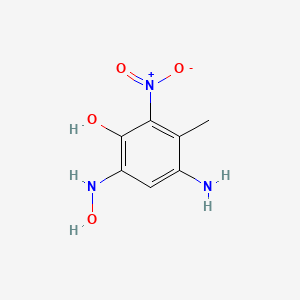
4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol: is an organic compound with a molecular formula of C7H9N3O3 It is a derivative of nitrophenol and is characterized by the presence of amino, hydroxylamino, methyl, and nitro functional groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol typically involves multi-step organic reactions. One common method includes the nitration of 3-methylphenol (m-cresol) to introduce the nitro group, followed by the reduction of the nitro group to an amino group. The hydroxylamino group can be introduced through a hydroxylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure safety and efficiency. The use of continuous flow reactors may also be explored to enhance production rates and reduce costs.
化学反应分析
Types of Reactions: 4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or the hydroxylamino group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amino or hydroxyl derivatives.
科学研究应用
4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is utilized in the production of specialty chemicals, including hair dyes and colorants.
作用机制
The mechanism of action of 4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The nitro group can undergo redox reactions, affecting cellular redox balance and signaling pathways. These interactions can modulate enzyme activities, gene expression, and other cellular processes.
相似化合物的比较
4-Amino-2-nitrophenol: This compound has a similar structure but lacks the hydroxylamino and methyl groups.
2-Amino-4-nitrophenol: Similar in structure but with different positioning of functional groups.
4-Amino-3-nitrophenol: Another related compound with a different arrangement of functional groups.
Uniqueness: 4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol is unique due to the presence of both amino and hydroxylamino groups, which can participate in diverse chemical reactions and interactions. The methyl group also contributes to its distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
220493-56-1 |
|---|---|
分子式 |
C7H9N3O4 |
分子量 |
199.16 g/mol |
IUPAC 名称 |
4-amino-6-(hydroxyamino)-3-methyl-2-nitrophenol |
InChI |
InChI=1S/C7H9N3O4/c1-3-4(8)2-5(9-12)7(11)6(3)10(13)14/h2,9,11-12H,8H2,1H3 |
InChI 键 |
FKJGBYBJSUZHRW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1N)NO)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
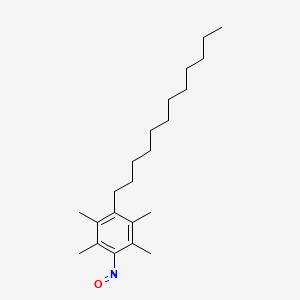
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)


![5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14261717.png)
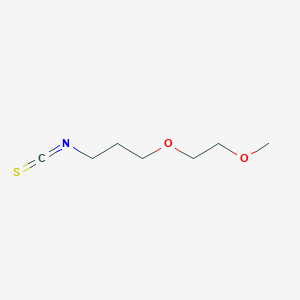
![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
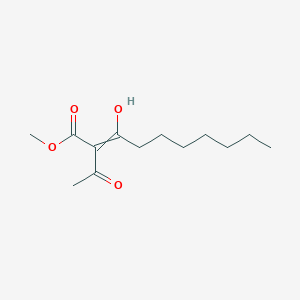
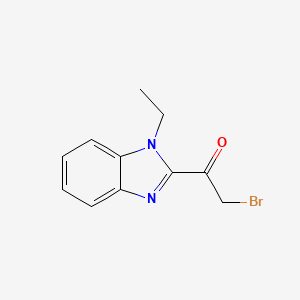

![2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene](/img/structure/B14261754.png)
